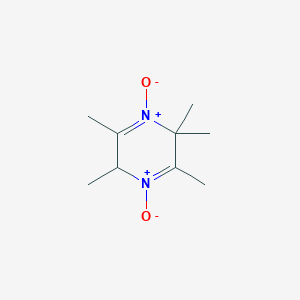
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide, also known as PQQ, is a redox cofactor that is found in many bacterial enzymes. It has been shown to have a number of important biological functions, including the ability to act as an antioxidant, to promote mitochondrial biogenesis, and to enhance cognitive function. In
Mechanism of Action
The mechanism of action of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is not yet fully understood, but it is believed to involve the activation of a number of different signaling pathways within cells. 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been shown to activate the transcription factor PGC-1α, which is involved in the regulation of mitochondrial biogenesis. It is also believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has a number of important biochemical and physiological effects. It has been shown to promote mitochondrial biogenesis, which can help to improve energy production and reduce the risk of age-related diseases. It also acts as an antioxidant, which can help to protect cells from oxidative damage. In addition, 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been shown to enhance cognitive function, particularly in areas related to memory and learning.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, which makes it a good candidate for use in long-term studies. However, there are some limitations to the use of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in lab experiments. For example, it can be difficult to control the dosage of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide, which can make it difficult to compare results between different studies.
Future Directions
There are a number of future directions for research on 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide. One area that is of particular interest is the potential role of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Other areas of research include the potential use of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide as a dietary supplement to promote mitochondrial biogenesis and improve cognitive function, and the development of new methods for synthesizing 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide can be achieved through a number of different methods, including chemical synthesis and microbial fermentation. One of the most common methods for synthesizing 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is through the use of microorganisms such as Gluconobacter oxydans and Methylobacterium extorquens. These microorganisms are able to produce 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide through a biosynthetic pathway that involves the conversion of tyrosine to 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide.
Scientific Research Applications
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide has been the subject of a great deal of scientific research in recent years, due to its potential health benefits. Some of the most promising areas of research include the role of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide in promoting mitochondrial biogenesis, its ability to act as an antioxidant, and its potential to enhance cognitive function.
properties
CAS RN |
118176-38-8 |
|---|---|
Product Name |
2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide |
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6H,1-5H3 |
InChI Key |
ZPYYBVBZMIPJLT-UHFFFAOYSA-N |
SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
Canonical SMILES |
CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




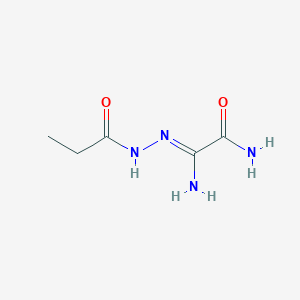




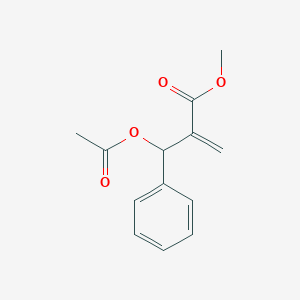
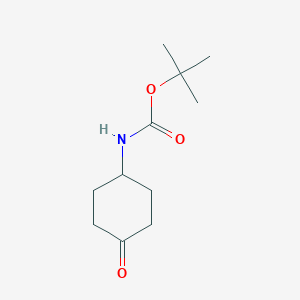
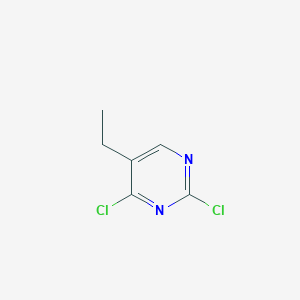
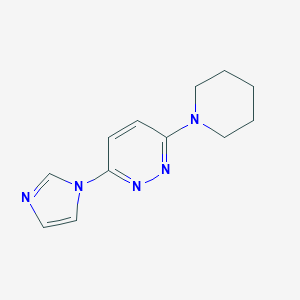
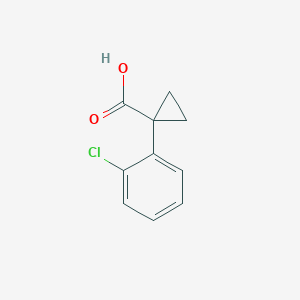
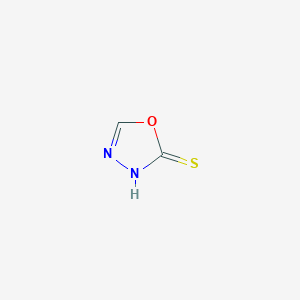

![Benzamide, N-[[(4,6-dimethyl-2-pyrimidinyl)amino]thioxomethyl]-](/img/structure/B52309.png)